molecular formula C13H15N3OS B2630562 1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide CAS No. 515149-48-1

1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2630562
CAS No.: 515149-48-1
M. Wt: 261.34
InChI Key: GUOULBGJUKMEJG-UHFFFAOYSA-N
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Description

1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the class of 1H-pyrazole-3-carboxamides. Pyrazole-based scaffolds are recognized as privileged structures in medicinal chemistry due to their wide spectrum of biological activities . These compounds are potent pharmacophores and serve as core structures in the development of novel therapeutic agents . This compound is specifically designed for non-human research applications. Pyrazole-carboxamide derivatives have demonstrated significant potential in scientific research, particularly in the areas of oncology and inflammation. Studies on analogous pyrazole-3-carboxamide derivatives have shown that these molecules can exhibit potent antiproliferative effects against various human cancer cell lines, suggesting their value as leads in anticancer drug discovery . Furthermore, pyrazole derivatives are known to interact with biological targets such as enzymes and DNA; some related compounds have been identified as DNA minor groove binders, which can influence DNA conformation and function, providing a potential mechanism for their antitumor activity . Beyond oncology, the pyrazole core is a common feature in several anti-inflammatory agents, with some derivatives acting as selective COX-2 inhibitors . Researchers can utilize this compound to explore these and other mechanistic pathways. The product is supplied for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable institutional and governmental regulations.

Properties

IUPAC Name

1-ethyl-N-(2-methylsulfanylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-3-16-9-8-11(15-16)13(17)14-10-6-4-5-7-12(10)18-2/h4-9H,3H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOULBGJUKMEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.

    Introduction of the Methylthio Phenyl Group: The methylthio phenyl group can be introduced through nucleophilic substitution reactions using appropriate thiol reagents.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling agent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrazole derivatives, including 1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide. Research indicates that these compounds can exhibit significant activity against various bacterial strains. For instance, multicomponent reactions involving pyrazole derivatives have shown promising results against Gram-positive and Gram-negative bacteria, with some compounds demonstrating inhibition zones comparable to standard antibiotics .

Anticancer Properties

The anticancer activity of pyrazole derivatives has been extensively studied. Compounds similar to 1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide have been evaluated for their ability to inhibit cancer cell proliferation. Such studies often utilize molecular docking simulations to predict interactions with specific cancer-related targets, providing insights into their mechanisms of action .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have indicated that compounds in this class can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases . The specific mechanisms often involve modulation of enzyme activity and receptor interactions.

Study on Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives demonstrated their antimicrobial efficacy through in vitro testing against various bacterial strains. The results indicated that certain derivatives had superior activity compared to traditional antibiotics, suggesting a potential for development as novel antimicrobial agents .

Evaluation of Anticancer Activity

In another significant study, researchers synthesized several pyrazole derivatives and evaluated their anticancer properties using cell viability assays. The findings revealed that some compounds effectively reduced cell viability in cancer cell lines, indicating their potential as anticancer agents .

Comparative Analysis of Pyrazole Derivatives

Compound NameStructureBiological ActivityReference
1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamideStructureAntibacterial, anticancer
1-ethyl-N-(2-(methylthio)phenyl)-4-piperidinamineSimilar structureAnticancer
1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-sulfonamideSimilar structureAnti-inflammatory

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Core

Compound A : 1-(2,5,8-Trimethyl-1-naphthalen-2-yl)-N,N,N-trimethyl-1H-pyrazole-3-carboxamide ()

  • Key Differences : Bulky trimethylnaphthyl group at N1 vs. ethyl in the target compound.
  • In contrast, the ethyl group in the target compound offers moderate lipophilicity, balancing bioavailability and synthetic accessibility .

Compound B : 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide ()

  • Key Differences : Chloropyridylmethyl and ethoxyphenyl substituents vs. ethyl and methylthio phenyl in the target.
  • Impact : The chloro and ethoxy groups introduce polar and resonance effects, altering electronic distribution. The methylthio group in the target compound is less polar but more lipophilic, favoring membrane permeability and metabolic stability .

Amide Substituent Variations

Compound C : 1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide ()

  • Key Differences : Chlorophenyl and methoxy groups vs. methylthio phenyl in the target.
  • Impact: The methoxy group (electron-donating via resonance) and chloro (electron-withdrawing) modify the aryl ring’s electronic profile.

Structural and Conformational Analysis

  • Crystal Data Insights () : Pyrazole derivatives exhibit distinct dihedral angles between the pyrazole core and attached rings. For example, the ethoxyphenyl group in Compound B forms a 40.68° dihedral angle with the pyrazole, influencing 3D conformation. The methylthio phenyl group in the target compound may adopt a different orientation due to sulfur’s van der Waals radius and lone pair interactions, affecting binding pocket compatibility .

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Compound Pyrazole Substituent Amide Substituent LogP* Key Biological Activity
Target Compound Ethyl 2-(Methylthio)phenyl ~3.2 Under investigation
Compound A () Trimethylnaphthyl N,N,N-Trimethyl ~4.5 Not reported
Compound B () Chloropyridylmethyl 4-Ethoxyphenyl ~2.8 Anticoagulant
Compound C () 3-Chlorophenyl 5-Methoxy, N-methyl ~2.5 Antitumor

*Predicted using fragment-based methods.

Biological Activity

1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which include a pyrazole ring, an ethyl group, and a methylthio phenyl group. The following sections provide a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of 1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide typically involves several key steps:

  • Formation of the Pyrazole Ring :
    • The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
  • Substitution with Ethyl Group :
    • An ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.
  • Introduction of the Methylthio Phenyl Group :
    • This group is added through nucleophilic substitution reactions with appropriate thiol reagents.
  • Formation of the Carboxamide Group :
    • The carboxamide group is formed by reacting the corresponding carboxylic acid with an amine in the presence of coupling agents like EDCI or DCC.

The biological activity of 1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
  • Receptor Modulation : It can interact with cell surface receptors, altering signal transduction pathways.
  • Nucleic Acid Interaction : The compound may bind to DNA or RNA, affecting gene expression and protein synthesis.

Anticancer Activity

Research has highlighted the potential anticancer properties of pyrazole derivatives, including 1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide. Notable findings include:

  • Microtubule Destabilization : Compounds similar to this pyrazole have shown effective inhibition of microtubule assembly, which is crucial for cancer cell division. For instance, related compounds demonstrated significant apoptosis-inducing activity in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM .
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Activity

Pyrazoles have also been investigated for their anti-inflammatory effects:

  • Compounds exhibiting anti-inflammatory properties have been shown to inhibit key signaling pathways involved in inflammation, such as NF-κB and MAPK pathways. For example, certain pyrazolo[1,5-a]quinazolines displayed IC50 values below 50 μM in cell-based assays .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide, it can be compared with other pyrazole derivatives:

Compound NameStructureNotable Activity
1-Ethyl-N-(2-(methylthio)phenyl)-4-piperidinamineStructurePotential CNS activity
1-Ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-sulfonamideStructureAntimicrobial properties

The distinct substitution pattern and presence of the carboxamide group in 1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide may confer unique biological activities compared to these analogs.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole derivatives:

  • A study reported that compounds based on the 1H-pyrazole scaffold exhibited significant antiproliferative activity against various cancer types including lung and breast cancers. Specifically, one derivative showed an IC50 value of approximately 26 µM against A549 lung cancer cells .
  • Another investigation revealed that certain pyrazoles could inhibit Aurora-A kinase activity with IC50 values as low as 0.067 µM, highlighting their potential as targeted cancer therapeutics .

Q & A

Q. What are the established synthetic routes for 1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide, and how can intermediates be characterized?

The compound is synthesized via a two-step process: (1) formation of the pyrazole-3-carboxylic acid derivative, followed by (2) coupling with 2-(methylthio)aniline. A common method involves refluxing the pyrazole carboxylic acid with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate, which is then reacted with the amine in dichloromethane (DCM) using triethylamine (TEA) as a base . Intermediates are characterized using TLC, 1H NMR^1 \text{H NMR}, and 13C NMR^{13} \text{C NMR}. Final purification typically employs column chromatography (e.g., silica gel with CH₂Cl₂/EtOAc) .

Q. What spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, related pyrazole carboxamides exhibit dihedral angles between aromatic rings (e.g., pyrazole-phenyl angles ranging from 7.7° to 89.2°), which can be validated via SCXRD . Spectroscopic validation includes 1H NMR^1 \text{H NMR} for proton environments (e.g., ethyl group signals at δ 1.2–1.4 ppm) and IR for amide C=O stretches (~1650–1680 cm⁻¹) .

Q. How is the biological activity of pyrazole carboxamide derivatives typically screened in preclinical studies?

Pyrazole derivatives are evaluated for anticoagulant, antitumor, or enzyme inhibitory activity. For instance, in vitro assays might include:

  • Enzyme inhibition : IC₅₀ determination against target enzymes (e.g., cyclooxygenase-2) via fluorometric or colorimetric assays.
  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • Molecular docking : Preliminary computational screening using AutoDock Vina or Schrödinger Suite to assess binding affinity to target proteins .

Advanced Research Questions

Q. How can synthetic yields be optimized for 1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide, and what factors influence scalability?

Yield optimization involves reaction parameter screening:

  • Temperature : Reflux conditions (e.g., 70–80°C) for acyl chloride formation.
  • Solvent : Polar aprotic solvents (e.g., DCM) enhance coupling efficiency.
  • Catalysis : Lewis acids (e.g., DMAP) may accelerate amide bond formation . Scalability challenges include purification efficiency (e.g., switching from column chromatography to recrystallization) and solvent recovery .

Q. What computational strategies are effective in resolving contradictions between predicted and observed structural data (e.g., NMR vs. X-ray)?

Discrepancies between NMR (solution state) and SCXRD (solid state) data can arise from conformational flexibility. Strategies include:

  • DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental values.
  • Molecular dynamics (MD) simulations : Assess solvent effects on molecular conformation . For example, intramolecular hydrogen bonds (e.g., C–H···O) observed in SCXRD may not persist in solution, explaining NMR signal splitting .

Q. How do substituent modifications (e.g., ethyl vs. methyl groups) impact the compound’s physicochemical properties and bioactivity?

Substituent effects are studied via:

  • LogP measurements : Ethyl groups increase lipophilicity compared to methyl, affecting membrane permeability.
  • SAR studies : Modifying the 2-(methylthio)phenyl moiety can alter enzyme binding. For example, replacing sulfur with oxygen reduces electron-withdrawing effects, potentially enhancing potency .
  • Thermal analysis : DSC/TGA to compare melting points and stability .

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